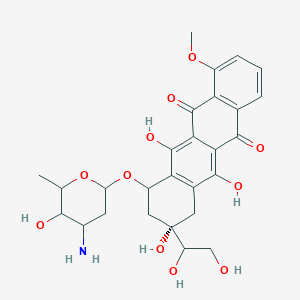
Olaparib-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Olaparib-d4 is a deuterated form of olaparib, a poly (adenosine diphosphate-ribose) polymerase inhibitor. Olaparib is primarily used in the treatment of cancers, including ovarian, breast, pancreatic, and prostate cancers, particularly those associated with BRCA1 and BRCA2 mutations . The deuterated form, this compound, is often used as an internal standard in quantitative analysis due to its stability and similarity to the non-deuterated compound .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of olaparib involves multiple steps, starting from phthalhydrazide, which is used to construct the phthalazinone moiety. The key intermediate, 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)-methyl)benzoic acid, is synthesized using the Negishi coupling reaction . The final steps involve the condensation reaction of the intermediate with N-Boc-piperazine, followed by the removal of the Boc group and reaction with cyclopropane carbonyl chloride to yield olaparib .
Industrial Production Methods
Industrial production methods for olaparib focus on optimizing yield and reducing the use of toxic reagents. Processes have been developed to improve the synthesis of crystalline forms of olaparib, which are essential for pharmaceutical formulations .
Análisis De Reacciones Químicas
Types of Reactions
Olaparib undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. Forced degradation studies have shown that olaparib is susceptible to degradation under basic, acidic, and oxidative conditions .
Common Reagents and Conditions
Basic Conditions: Hydrolysis is performed using sodium hydroxide at elevated temperatures.
Acidic Conditions: Hydrolysis is performed using hydrochloric acid at elevated temperatures.
Oxidative Conditions: Oxidation is performed using hydrogen peroxide.
Major Products
The major degradation products of olaparib under these conditions include various hydrolyzed and oxidized forms of the compound .
Aplicaciones Científicas De Investigación
Olaparib-d4 is widely used in scientific research as an internal standard for the quantification of olaparib in biological samples . This application is crucial in pharmacokinetic studies to ensure accurate measurement of drug concentrations. Additionally, olaparib itself is used in clinical research for its efficacy in treating BRCA-mutated cancers .
Mecanismo De Acción
Olaparib inhibits poly (adenosine diphosphate-ribose) polymerase enzymes, particularly poly (adenosine diphosphate-ribose) polymerase 1 and poly (adenosine diphosphate-ribose) polymerase 2 . These enzymes are involved in DNA repair processes. By inhibiting these enzymes, olaparib induces the accumulation of DNA damage in cancer cells, leading to cell death . This mechanism is particularly effective in cells with BRCA mutations, which already have compromised DNA repair pathways .
Comparación Con Compuestos Similares
Olaparib is one of several poly (adenosine diphosphate-ribose) polymerase inhibitors, including rucaparib and niraparib . While all these compounds inhibit poly (adenosine diphosphate-ribose) polymerase enzymes, they differ in their potency and ability to trap poly (adenosine diphosphate-ribose) polymerase-DNA complexes. For example, BMN 673 (talazoparib) is significantly more potent at trapping these complexes compared to olaparib . olaparib remains a widely used and well-studied option due to its efficacy and manageable side effect profile .
List of Similar Compounds
- Rucaparib
- Niraparib
- Talazoparib (BMN 673)
Propiedades
Fórmula molecular |
C24H23FN4O3 |
|---|---|
Peso molecular |
438.5 g/mol |
Nombre IUPAC |
4-[[4-fluoro-3-[4-(2,2,3,3-tetradeuteriocyclopropanecarbonyl)piperazine-1-carbonyl]phenyl]methyl]-2H-phthalazin-1-one |
InChI |
InChI=1S/C24H23FN4O3/c25-20-8-5-15(14-21-17-3-1-2-4-18(17)22(30)27-26-21)13-19(20)24(32)29-11-9-28(10-12-29)23(31)16-6-7-16/h1-5,8,13,16H,6-7,9-12,14H2,(H,27,30)/i6D2,7D2 |
Clave InChI |
FDLYAMZZIXQODN-KXGHAPEVSA-N |
SMILES isomérico |
[2H]C1(C(C1([2H])[2H])C(=O)N2CCN(CC2)C(=O)C3=C(C=CC(=C3)CC4=NNC(=O)C5=CC=CC=C54)F)[2H] |
SMILES canónico |
C1CC1C(=O)N2CCN(CC2)C(=O)C3=C(C=CC(=C3)CC4=NNC(=O)C5=CC=CC=C54)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(Benzo[d][1,3]dioxol-5-ylmethylene)pyrrolidin-2-one](/img/structure/B10778658.png)
![(2S)-2-amino-3-[(1S)-4-hydroxy-6-oxo-3-(2-pyridin-2-ylhydrazinyl)cyclohexa-2,4-dien-1-yl]propanoic acid](/img/structure/B10778665.png)
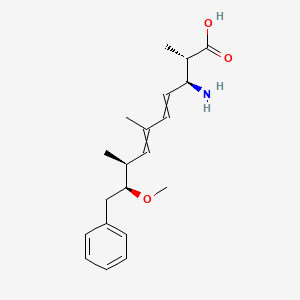
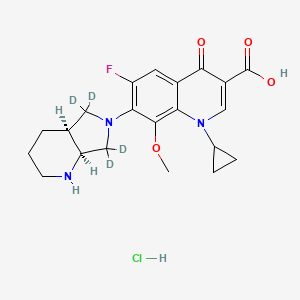

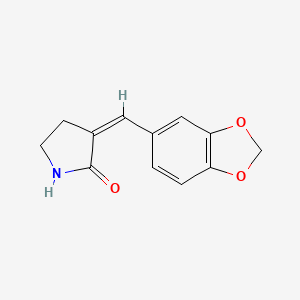

![3-[(1R)-4-hydroxy-6-oxo-3-(2-pyridin-2-ylhydrazino)cyclohexa-2,4-dien-1-yl]-L-alanine](/img/structure/B10778694.png)

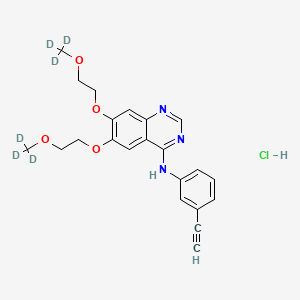
![N-phenyl-N-[1-(phenylmethyl)-4-piperidinyl]-2-propenamidemonohydrochloride](/img/structure/B10778717.png)
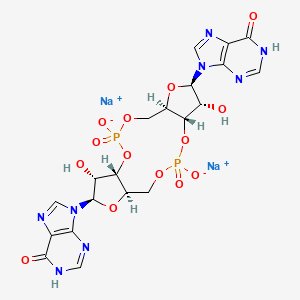
![6-[2-[4-Chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B10778729.png)
